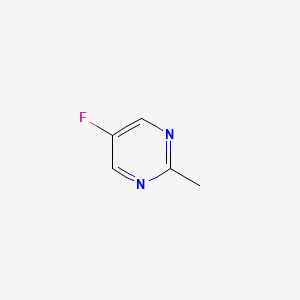

![molecular formula C11H20N2O2 B1339332 Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 207405-62-7](/img/structure/B1339332.png)

Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Descripción general

Descripción

The tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a compound that belongs to a class of bicyclic amino acid esters. These compounds are of significant interest due to their potential as intermediates in the synthesis of various novel compounds, particularly those that can serve as alternatives to piperidine ring systems, which are prevalent in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, an efficient and scalable synthetic route to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been developed, which provides a convenient entry point to novel compounds by allowing for selective derivation on the azetidine and cyclobutane rings . Additionally, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been achieved, with methods to obtain either pure cis or trans acid, and optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Moreover, a stereoselective and scalable synthesis of a related compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been described, with a key cyclopropanation step controlled by the functional group at C-α .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further confirmed via single crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include lactonization reactions, cyclopropanation, and epimerization/hydrolysis steps. For instance, the synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involved an epimerization/hydrolysis of the undesired diastereoisomer, which was a key step in avoiding tedious purification and was scaled up to produce kilogram amounts .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The crystallographic analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for example, provided insights into its density and crystal system, which are important for understanding its reactivity and potential applications . The synthesis routes developed for these compounds also highlight their stability and the possibility of obtaining them in high purity, which is crucial for their use as intermediates in further chemical transformations.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

The compound tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has been synthesized and studied for its molecular structure and properties. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and determined its structure using X-ray diffraction, revealing a monoclinic space group and a unique bicyclo[2.2.2]octane structure with a 1:1 ratio of diastereomers in the crystal. A similar chiral cyclic amino acid ester was also synthesized and characterized, confirming its structure through single crystal X-ray diffraction analysis (Moriguchi, Krishnamurthy, Arai, Tsuge et al., 2014).

Synthetic Methods and Applications

Significant advancements have been made in the synthesis of tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives and their applications. Maton et al. (2010) described an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a process optimized for large-scale production (Maton, Stazi, Manzo et al., 2010). Carroll et al. (2001) developed a convenient synthesis for 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, a precursor for epibatidine analogues, demonstrating its binding affinity to alpha(4)beta(2) nicotinic acetylcholine receptors and antinociceptive properties (Carroll, Liang, Navarro et al., 2001). Additionally, Pandey, Dey, and Fernandes (2013) reported a scalable approach for the synthesis of enantiomerically pure cis-1,2-cyclohexanediamines and exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines, utilizing tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate as a starting material (Pandey, Dey, Fernandes, 2013).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLKMYOTFGKEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572746 | |

| Record name | tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

CAS RN |

207405-62-7 | |

| Record name | tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)

![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)